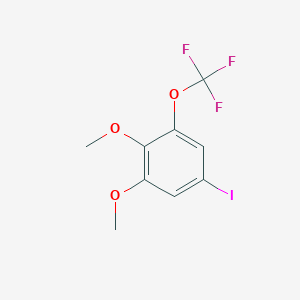

1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene

Beschreibung

1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene is a polysubstituted benzene derivative featuring methoxy groups at positions 1 and 2, a trifluoromethoxy group at position 3, and an iodine atom at position 5. This compound combines electron-donating (methoxy) and electron-withdrawing (trifluoromethoxy, iodine) substituents, creating a unique electronic and steric profile. Such structural complexity makes it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, particularly as a synthetic intermediate in cross-coupling reactions or functional group transformations.

Eigenschaften

Molekularformel |

C9H8F3IO3 |

|---|---|

Molekulargewicht |

348.06 g/mol |

IUPAC-Name |

5-iodo-1,2-dimethoxy-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C9H8F3IO3/c1-14-6-3-5(13)4-7(8(6)15-2)16-9(10,11)12/h3-4H,1-2H3 |

InChI-Schlüssel |

QUMFXJSNJGBOSQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=CC(=C1)I)OC(F)(F)F)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a halogenated precursor with a trifluoromethoxy group . The reaction conditions often require the use of specific reagents and catalysts to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets . The iodo group can participate in electrophilic substitution reactions, affecting the overall reactivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-Bromo-3-(trifluoromethoxy)benzene (CAS: 2252-44-0)

- Structure : Bromine at position 1 and trifluoromethoxy at position 3.

- Key Data : Molecular weight = 241.00 g/mol; used in Pd-catalyzed arylations to synthesize imidazole derivatives with yields >90% .

- Comparison : The iodine in the target compound enhances reactivity in coupling reactions compared to bromine due to its superior leaving-group ability. However, brominated analogs are more thermally stable and widely used in industrial settings .

1,2,3-Trimethoxy-5-((trifluoromethoxy)methyl)benzene (Compound 29 in )

- Structure : Methoxy groups at positions 1, 2, 3, and a trifluoromethoxy-methyl group at position 5.

- Key Data : Molecular weight = 289.07 g/mol; synthesized via nucleophilic substitution and characterized by NMR .

- The trifluoromethoxy-methyl group also introduces distinct solubility and lipophilicity profiles.

5-(Bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)benzene (CAS: 1706435-11-1)

- Structure : Dichloro (positions 1, 2), trifluoromethoxy (position 3), and bromomethyl (position 5).

- Key Data : Molecular weight = 323.92 g/mol; used as a halogen-rich intermediate in specialty chemical synthesis .

- Comparison : The dichloro and bromomethyl substituents enhance halogen bonding and molecular weight but reduce solubility in polar solvents compared to the target compound.

Spectroscopic and Physical Properties

NMR Characteristics

- Target Compound :

- 1H NMR : Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons influenced by iodine’s electronegativity (downfield shifts).

- 13C NMR : Trifluoromethoxy carbon (~δ 120–130 ppm, split by CF3 coupling), iodo-substituted carbon (δ > 100 ppm).

- 1-Bromo-3-(trifluoromethoxy)benzene :

Molecular Weight and Stability

- The iodine atom in the target compound increases molecular weight (~362 g/mol) compared to brominated analogs (~241 g/mol), impacting boiling points and crystallinity. However, iodine’s susceptibility to photodegradation may limit long-term storage stability .

Cross-Coupling Reactions

- Target Compound : The iodine atom facilitates efficient Suzuki-Miyaura and Ullmann couplings. For example, coupling with imidazoles could yield bioactive heterocycles, similar to brominated analogs achieving >90% yields .

- 1-Bromo-3-(trifluoromethoxy)benzene : Requires higher temperatures or stronger catalysts (e.g., Pd(PPh3)4) for comparable reactivity .

Data Tables

Table 1: Comparative Structural and Physical Properties

Biologische Aktivität

1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene (CAS Number: 1806350-22-0) is a synthetic organic compound notable for its unique structural features, including iodine and trifluoromethoxy groups. These attributes contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and related fields. This article reviews the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

The molecular formula of 1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene is C10H10F3IO2, with a molecular weight of 348.06 g/mol. Its structure includes a benzene ring that is substituted with two methoxy groups, one iodine atom, and one trifluoromethoxy group. The presence of these functional groups enhances its lipophilicity and reactivity, which are crucial for its interactions with biological molecules .

The biological activity of 1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene is primarily influenced by its functional groups:

- Iodine Atom : The iodine atom can participate in halogen bonding, which may enhance binding affinities to specific molecular targets.

- Trifluoromethoxy Group : This group increases the compound's lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules.

Biological Activity

Research indicates that compounds similar to 1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene exhibit various biological activities:

- Antimicrobial Activity : Some studies suggest that halogenated compounds can exhibit antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic processes.

- Anticancer Potential : Compounds containing trifluoromethoxy groups have been investigated for their anticancer effects. The unique electronic properties imparted by the trifluoromethoxy group can enhance the efficacy of these compounds against cancer cells.

- Enzyme Inhibition : The structural features may allow for the inhibition of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer and metabolic disorders .

Comparative Analysis of Related Compounds

The following table summarizes the structural differences and potential activities of compounds related to 1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene:

| Compound Name | Key Differences | Potential Activity |

|---|---|---|

| 1,2-Dimethoxy-5-bromo-3-(trifluoromethylthio)benzene | Bromine replaces iodine | Antimicrobial |

| 1,2-Dimethoxy-5-iodo-3-(trifluoromethyl)benzene | Contains a trifluoromethyl group instead | Anticancer |

| 1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene | Different substitution pattern on benzene ring | Enzyme inhibition |

Case Studies

Several studies have investigated the biological activity of structurally similar compounds:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the anticancer activity of trifluoromethoxy-substituted benzene derivatives against various cancer cell lines. The results indicated that these compounds could inhibit tumor growth through apoptosis induction .

- Antimicrobial Efficacy : Research conducted on halogenated phenolic compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The study suggested that the presence of halogens enhances membrane permeability disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.